Colchicoside

Descripción general

Descripción

El Colchicoside es un glucósido natural derivado de la planta Colchicum autumnale. Es conocido por sus potentes propiedades antiinflamatorias y relajantes musculares. El this compound se utiliza ampliamente en el tratamiento de diversos trastornos musculoesqueléticos debido a su capacidad para aliviar el dolor y reducir los espasmos musculares.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Colchicoside generalmente implica la extracción de colchicina de las semillas de Colchicum autumnale, seguida de una serie de transformaciones químicas. Los pasos clave incluyen:

Desmetilación: La colchicina se desmetila para producir 3-desmetilcolchicina.

Glucosilación: El producto desmetilado se glucosila a continuación para formar this compound.

Métodos de producción industrial: La producción industrial de this compound a menudo emplea técnicas de biotransformación utilizando cepas específicas de microorganismos como Bacillus megaterium. Este método se prefiere debido a su alta selectividad y eficiencia, así como a su naturaleza ecológica .

3. Análisis de las reacciones químicas

Tipos de reacciones: El this compound experimenta diversas reacciones químicas, incluidas:

Oxidación: El this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados glucosilados y desmetilados del this compound .

Análisis De Reacciones Químicas

Types of Reactions: Colchicoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various glucosylated and demethylated derivatives of this compound .

Aplicaciones Científicas De Investigación

Clinical Applications

Colchicoside has been studied for various medical conditions, with notable applications in:

- Gout and Familial Mediterranean Fever : Traditionally used for these conditions, this compound alleviates symptoms by reducing inflammation and pain .

- Cardiovascular Diseases : Recent studies suggest that this compound may reduce cardiovascular risk factors and improve endothelial function. In trials, it demonstrated a significant reduction in cardiovascular events among patients with stable coronary artery disease .

- Cancer Treatment : Emerging evidence indicates that this compound may possess anticancer properties by inhibiting pathways associated with tumor growth and metastasis. It has shown efficacy in reducing NF-κB activity, a critical factor in cancer progression .

Case Studies

Several case studies illustrate the therapeutic use and potential toxicity of this compound:

- Colchicine Intoxication Cases : A study documented four cases of colchicine poisoning, highlighting symptoms such as gastrointestinal distress and renal dysfunction. Supportive treatment led to recovery in most patients, emphasizing the need for rapid recognition and management .

- Cardiovascular Outcomes : In the LoDoCo-2 trial involving over 5,500 patients with coronary artery disease, those treated with colchicine experienced a 31% reduction in primary cardiovascular outcomes compared to placebo. This suggests a promising role for this compound in cardiology .

- Anticancer Effects : A study on thiothis compound (a derivative) indicated its ability to inhibit NF-κB activation in cancer cells, suggesting potential applications in oncology .

Table 1: Summary of Clinical Applications of this compound

| Condition | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Gout | Inhibits inflammation | Effective in acute gout flares |

| Familial Mediterranean Fever | Reduces inflammatory response | Standard treatment; reduces attack frequency |

| Cardiovascular Disease | Improves endothelial function | Significant reduction in cardiovascular events |

| Cancer | Inhibits NF-κB signaling | Potential anticancer activity demonstrated |

Table 2: Case Studies on Colchicine Intoxication

| Case Study | Age | Symptoms | Outcome |

|---|---|---|---|

| Case 1 | 15 years | Gastroenteritis, renal dysfunction | Supportive treatment; discharged |

| Case 2 | 3.5 years | Rhabdomyolysis | Transferred to ICU; complications |

| Case 3 | 5 years | Leukopenia | Supportive treatment; discharged |

| Case 4 | 15 years | Attempted suicide | ICU care; stabilized |

Mecanismo De Acción

El Colchicoside ejerce sus efectos principalmente a través de su interacción con los receptores del ácido gamma-aminobutírico A (GABA-A). Actúa como agonista del receptor GABA-A, lo que lleva a la relajación muscular y a efectos antiinflamatorios. Además, el this compound inhibe la liberación de citoquinas proinflamatorias, contribuyendo aún más a sus efectos terapéuticos .

Compuestos similares:

Colchicina: Un compuesto natural con propiedades antiinflamatorias similares, pero con mayor toxicidad.

Tiothis compound: Un derivado semisintético del this compound con propiedades relajantes musculares mejoradas.

Demecolcina: Otro derivado de la colchicina con aplicaciones en el tratamiento del cáncer.

Singularidad del this compound: El this compound es único debido a su perfil equilibrado de eficacia y seguridad. A diferencia de la colchicina, tiene un perfil de toxicidad más bajo, lo que lo hace adecuado para el uso a largo plazo en el tratamiento de afecciones crónicas. Su capacidad para dirigirse selectivamente a los receptores GABA-A también lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Colchicine: A naturally occurring compound with similar anti-inflammatory properties but higher toxicity.

Thiocolchicoside: A semi-synthetic derivative of this compound with enhanced muscle relaxant properties.

Demecolcine: Another derivative of Colchicine with applications in cancer treatment.

Uniqueness of this compound: this compound is unique due to its balanced profile of efficacy and safety. Unlike Colchicine, it has a lower toxicity profile, making it suitable for long-term use in the treatment of chronic conditions. Its ability to selectively target GABA-A receptors also sets it apart from other similar compounds .

Actividad Biológica

Colchicoside, a natural alkaloid derived from the plant Colchicum autumnale, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and cardiovascular therapies. This article compiles recent findings from various studies to provide a comprehensive overview of this compound's biological activity, including mechanisms of action, clinical implications, and case studies.

This compound exhibits its biological effects primarily through the disruption of microtubules, which impacts cellular processes such as inflammation and cell proliferation. The following mechanisms have been identified:

- Tubulin Disruption : this compound binds to tubulin, inhibiting its polymerization into microtubules. This action leads to the modulation of several inflammatory pathways and affects innate immunity responses .

- NF-κB Pathway Inhibition : Research indicates that this compound inhibits the NF-κB signaling pathway, which is crucial for regulating inflammation and cell survival. This inhibition is associated with decreased expression of pro-inflammatory cytokines .

- Inflammatory Cytokine Modulation : this compound has been shown to inhibit the release of inflammatory mediators such as TNF-α and IL-1β from macrophages, further contributing to its anti-inflammatory properties .

Clinical Applications

This compound has been utilized in various clinical settings, demonstrating efficacy in treating conditions such as gout, Familial Mediterranean Fever (FMF), and cardiovascular diseases. The following table summarizes key studies highlighting its therapeutic potential:

Case Studies

Several case studies illustrate the clinical implications of this compound and its potential toxicity:

Case of Colchicine Poisoning

A study reported on 21 patients who experienced colchicine poisoning. The most common symptoms included nausea and vomiting, with a mortality rate of 14.3%. Factors influencing survival included blood pressure levels and laboratory findings such as serum glucose and calcium levels .

Pediatric Intoxication

In a notable pediatric case, a 4-year-old child survived severe colchicine intoxication (0.5 mg/kg) with persistent cardiogenic shock and multi-organ failure. The case highlighted the importance of supportive care in managing critical situations involving colchicine toxicity .

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Anticancer Effects : Thiothis compound (a related compound) has demonstrated anticancer properties by inhibiting cell proliferation in various cancer types through NF-κB pathway modulation. This suggests potential applications for this compound in oncology .

- Anti-inflammatory Properties : this compound's ability to inhibit neutrophil chemotaxis and reduce oxidative stress positions it as a valuable agent in treating inflammatory diseases .

Propiedades

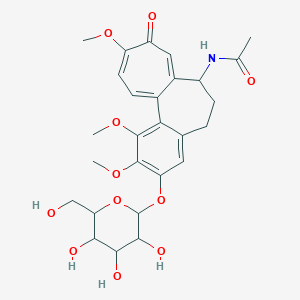

IUPAC Name |

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFRQPVHYZDED-ZZEDUEFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010233 | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-29-2 | |

| Record name | Colchicoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchicoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.